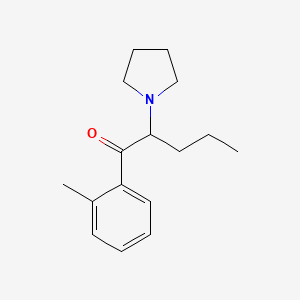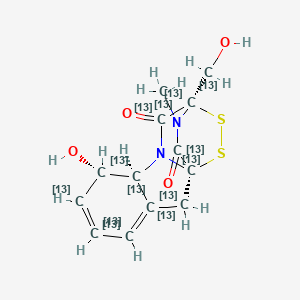
Gliotoxin-13C13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gliotoxin-13C13 is a labeled derivative of gliotoxin, a secondary metabolite produced by various fungi, including Aspergillus fumigatus. Gliotoxin is known for its immunosuppressive properties and diverse biological activities. This compound is primarily used as an internal standard for the quantification of gliotoxin by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gliotoxin-13C13 involves the incorporation of carbon-13 isotopes into the gliotoxin molecule. This process typically starts with the labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve steps such as oxidation, reduction, and cyclization .
Industrial Production Methods: Industrial production of this compound is carried out in specialized laboratories equipped to handle isotopically labeled compounds. The process involves the use of advanced techniques and equipment to ensure the purity and consistency of the final product. The production is typically done on a small scale due to the specialized nature of the compound .
Chemical Reactions Analysis
Types of Reactions: Gliotoxin-13C13 undergoes various chemical reactions, including:
Oxidation: Gliotoxin can be oxidized to form gliotoxin disulfide.
Reduction: Under reducing conditions, gliotoxin can be converted back to its reduced form.
Substitution: Gliotoxin can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines can react with gliotoxin under mild conditions.
Major Products:
Oxidation: Gliotoxin disulfide.
Reduction: Reduced gliotoxin.
Substitution: Various substituted gliotoxin derivatives.
Scientific Research Applications
Gliotoxin-13C13 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of gliotoxin.
Biology: Studied for its effects on cellular processes, including apoptosis and immune response modulation.
Medicine: Investigated for its potential therapeutic applications, including its role in immunosuppression and anti-cancer properties.
Industry: Utilized in the development of new analytical methods and quality control processes.
Mechanism of Action
Gliotoxin-13C13 exerts its effects through several mechanisms:
Inhibition of Proteasomal Activity: Gliotoxin inhibits the 20S proteasome, blocking the degradation of IκBα and preventing the activation of NF-κB.
Induction of Apoptosis: Gliotoxin induces apoptosis in various cell types, including monocytes and dendritic cells.
Suppression of Immune Response: Gliotoxin reduces phagocytosis by neutrophils and suppresses the production of inflammatory cytokines.
Comparison with Similar Compounds
Gliotoxin-13C13 is unique due to its isotopic labeling, which allows for precise quantification in analytical studies. Similar compounds include:
Gliotoxin: The unlabeled form of this compound, known for its immunosuppressive properties.
Bisdethiobis(methylthio)gliotoxin: A related compound with similar biological activities.
Epipolythiodioxopiperazines: A class of compounds to which gliotoxin belongs, characterized by their sulfur-containing structures.
This compound stands out due to its specific use as an internal standard, making it invaluable in analytical applications.
Properties
Molecular Formula |
C13H14N2O4S2 |
|---|---|
Molecular Weight |
339.30 g/mol |
IUPAC Name |
(1R,7S,8S,11R)-7-hydroxy-11-(hydroxy(113C)methyl)-15-(113C)methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione |
InChI |
InChI=1S/C13H14N2O4S2/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-20-12/h2-4,8-9,16-17H,5-6H2,1H3/t8-,9-,12+,13+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1 |
InChI Key |
FIVPIPIDMRVLAY-DKOZNSHBSA-N |
Isomeric SMILES |
[13CH3]N1[13C](=O)[13C@]23[13CH2][13C]4=[13CH][13CH]=[13CH][13C@@H]([13C@H]4N2[13C](=O)[13C@]1(SS3)[13CH2]O)O |
Canonical SMILES |
CN1C(=O)C23CC4=CC=CC(C4N2C(=O)C1(SS3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E,2R,5S)-2-hydroxy-5-methyl-7-[(2R,3S,4Z,6Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823097.png)

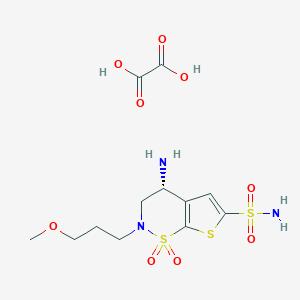
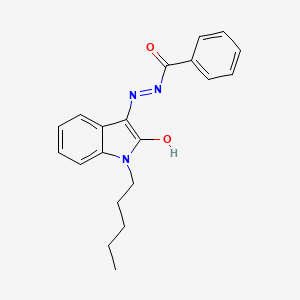
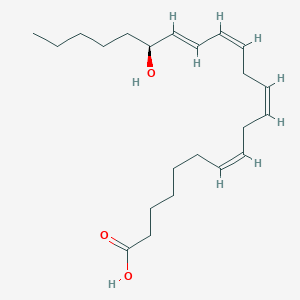
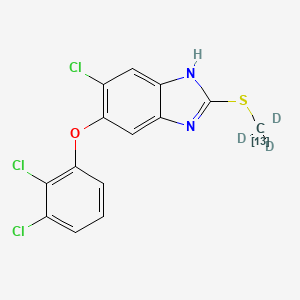
![(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one;tetrahydrochloride](/img/structure/B10823145.png)
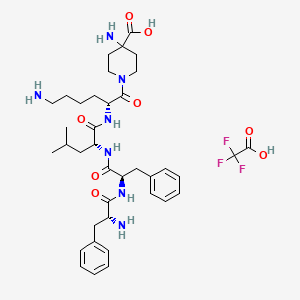
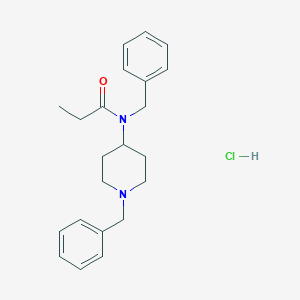
![2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B10823164.png)
![7-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10823166.png)
![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B10823167.png)
